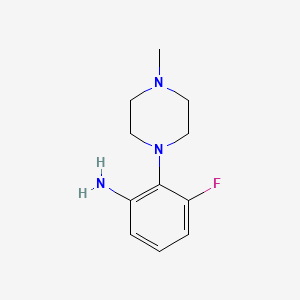![molecular formula C22H16ClN3O4 B2895195 3-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902923-44-8](/img/no-structure.png)
3-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H16ClN3O4 and its molecular weight is 421.84. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antithrombotic Compounds Synthesis
Research led by Furrer et al. (1994) has demonstrated the synthesis of new antithrombotic compounds from 6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione 2, showcasing favorable cerebral and peripheral effects. This compound was synthesized in good yield by thermal fusion methods, indicating the potential of pyrido[2,3-d]pyrimidine derivatives in developing antithrombotic therapies (Furrer, Wágner, & Fehlhaber, 1994).
Analgesic, Anti-inflammatory, and Antimicrobial Agents
Giles et al. (2011) have synthesized a new group of pyrimidine derivatives showing analgesic, anti-inflammatory, and antimicrobial activity in a single component. This study highlights the versatility of pyrimidine derivatives in medicinal chemistry, offering a multifunctional approach to pharmaceutical development (Giles, Roopa, Sheeba, Gurubasavarajaswamy, Divakar, & Vidhya, 2011).
Catalytic and Antitumor Activities
Lu et al. (2015) synthesized a series of pyrimidine derivatives coordination complexes, investigating their catalytic properties and antitumor activities. The study found that certain complexes exhibited excellent catalytic performance in decolorization of methyl blue and oxidation of benzyl alcohol to benzaldehyde, alongside showing inhibitory activity against HepG2 cells' growth. This research underscores the potential of pyrimidine derivatives in catalysis and cancer therapy (Lu, Yu, Chen, Hou, Chen, Ma, Gao, & Gong, 2015).
Advanced Drug Design and Sensing Applications
Yan et al. (2017) designed and synthesized pyrimidine-phthalimide derivatives with donor–π–acceptor (D–π–A) structures, exhibiting atypical aggregation-induced emission (AIE) chromophores. These compounds demonstrated solid-state fluorescence and positive solvatochromism, along with potential applications in colorimetric pH sensing and logic gates, showing the broad utility of pyrimidine derivatives in drug design and sensing technologies (Yan, Meng, Li, Ge, & Lu, 2017).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione' involves the condensation of 3-chlorobenzaldehyde with 2-amino-4,6-dichloropyrido[2,3-d]pyrimidine-7-one, followed by the reaction of the resulting intermediate with 1,3-benzodioxole-5-carbaldehyde. The final product is obtained through cyclization and dehydration reactions.", "Starting Materials": [ "3-chlorobenzaldehyde", "2-amino-4,6-dichloropyrido[2,3-d]pyrimidine-7-one", "1,3-benzodioxole-5-carbaldehyde" ], "Reaction": [ "Step 1: Condensation of 3-chlorobenzaldehyde with 2-amino-4,6-dichloropyrido[2,3-d]pyrimidine-7-one in the presence of a base such as potassium carbonate to form the intermediate 3-chloro-1-(pyrido[2,3-d]pyrimidin-4-yl)prop-2-en-1-one.", "Step 2: Reaction of the intermediate with 1,3-benzodioxole-5-carbaldehyde in the presence of a base such as sodium hydride to form the final product 3-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.", "Step 3: Cyclization of the final product through heating in the presence of a dehydrating agent such as phosphorus pentoxide to form the desired compound." ] } | |
CAS番号 |
902923-44-8 |
製品名 |
3-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
分子式 |
C22H16ClN3O4 |
分子量 |
421.84 |
IUPAC名 |
3-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chlorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H16ClN3O4/c23-16-4-1-3-14(9-16)11-25-20-17(5-2-8-24-20)21(27)26(22(25)28)12-15-6-7-18-19(10-15)30-13-29-18/h1-10H,11-13H2 |
InChIキー |
HCYTVRYMQGKJKR-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(N=CC=C4)N(C3=O)CC5=CC(=CC=C5)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



methanone](/img/structure/B2895112.png)

![7-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-[(4-fluorobenzyl)thio]-3-(3-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B2895119.png)
![N-(3-acetamidophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2895120.png)

![N-(2-furylmethyl)-3-{2-[(2-{[4-(methylthio)benzyl]amino}-2-oxoethyl)thio]-1H-imidazol-1-yl}benzamide](/img/structure/B2895124.png)
![8-Bromo-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2895125.png)
![1h-Pyrazolo[3,4-b]pyridine-3-carboxylic acid,1,1-dimethylethyl ester](/img/structure/B2895126.png)
![3-((2-benzyl-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2895127.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylbutanoic acid](/img/structure/B2895129.png)
![4-bromo-1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2895131.png)

![7-hydroxy-N-(2-methoxy-5-methylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2895134.png)